
9-Hydroxy-risperidone
概要
説明
9-Hydroxy-risperidone, also known as Paliperidone, is an active metabolite of Risperidone . It is an atypical or ‘second generation’ antipsychotic . It is used in the management of schizophrenia . The molecular formula of 9-Hydroxy-risperidone is C23H27FN4O3 .
Synthesis Analysis
Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into 9-Hydroxy-risperidone . The process involves hydroxylation and N-demethylation . The formation of 9-Hydroxy-risperidone was observed on Caco-2 cells after risperidone administration .
Molecular Structure Analysis
The molecular formula of 9-Hydroxy-risperidone is C23H27FN4O3 . Its average mass is 426.484 Da and its monoisotopic mass is 426.206726 Da .
Chemical Reactions Analysis
The metabolism of risperidone in vivo is mainly through 9-hydroxylation to produce 9-Hydroxy-risperidone, catalyzed by CYP2D6 in the liver . The plasma drug concentrations can vary greatly among individuals, and are associated with the CYP2D6 phenotypes .
Physical And Chemical Properties Analysis
The physical and chemical properties of 9-Hydroxy-risperidone can vary greatly among individuals due to the influence of CYP2D6 genetic polymorphism on its metabolism . The plasma levels of 9-Hydroxy-risperidone have great inter- and intraindividual variations .
科学的研究の応用
Treatment of Schizophrenia
Risperidone, the parent compound of 7-Hydroxy Risperidone, is a first-line antipsychotic medication for schizophrenia . It’s a high-affinity antagonist of D2 and 5-HT2A, 5-HT2C receptors . As an atypical antipsychotic or the second generation antipsychotic (SGA), risperidone has advantages in treating negative symptoms and cognition function, and causes less extrapyramidal symptoms (EPS) in comparing with typical antipsychotics .
Correlation with CYP2D6 Gene Polymorphism
The plasma levels of risperidone have great inter- and intraindividual variations, and are associated with the CYP2D6 phenotypes, as well as the changes in serum prolactin in patients diagnosed with chronic schizophrenia . Risperidone is metabolized primarily by cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone .
Evaluation of Psychiatric Symptoms
The Positive and Negative Symptom Scale (PANSS) and Brief Psychiatric Rating Scale (BPRS) are used to evaluate the existence and severity of psychiatric symptoms in patients treated with risperidone .
Assessment of Neurological Side Effects
The Barnes Akathisia Scale (BAS) and Extrapyramidal Symptom Rating Scale (ESRS) are used for assessing neurological side effects in patients treated with risperidone .
Treatment of Bipolar Disorder
Risperidone and Paliperidone are treatments for patients with bipolar disorder . However, their efficacy compared to other antipsychotics and growing reports of hormonal imbalances continue to raise concerns .
Long-Term Implantation System
A long-term risperidone implantation system has been developed to stabilize RIS release, which can help manage schizophrenia over a longer period .
作用機序
Target of Action
7-Hydroxy Risperidone, also known as 9-Hydroxy-risperidone, is a high-affinity antagonist of dopaminergic D2 receptors and serotoninergic 5-HT2A receptors . It also binds to alpha1-adrenergic receptors with high affinity, and has lower affinity for H1-histaminergic and alpha2-adrenergic receptors .
Mode of Action
The compound’s interaction with its targets results in the inhibition of overactivity in central mesolimbic pathways and mesocortical pathways . This overactivity is thought to be caused by an excess of dopaminergic D2 and serotonergic 5-HT2A activity, which is associated with conditions such as schizophrenia and bipolar disorder .
Biochemical Pathways
7-Hydroxy Risperidone affects several biochemical pathways. It is metabolized primarily by the cytochrome P450 2D6 (CYP2D6) into the active metabolite 9-hydroxyrisperidone . This metabolite has approximately 70% of the pharmacological activity of risperidone . The metabolism of risperidone in vivo is mainly through 9-hydroxylation to produce 9-hydroxy-risperidone catalyzed by CYP2D6 in the liver .
Pharmacokinetics
The pharmacokinetics of 7-Hydroxy Risperidone involve rapid absorption and a short plasma half-life . The plasma drug concentrations vary greatly among individuals, and are associated with the CYP2D6 phenotypes . The compound is also subject to first-pass metabolism and systemic biotransformation .
Result of Action
The molecular and cellular effects of 7-Hydroxy Risperidone’s action include regulation of neuronal firing, mitochondrial function, and movement . The presence of a hydroxyl group in the molecule contributes to differential effects on mitochondrial movement, protein expression, and phosphorylation .
Action Environment
The action, efficacy, and stability of 7-Hydroxy Risperidone can be influenced by environmental factors such as the presence of other drugs and the patient’s genetic makeup. For example, genetic polymorphisms of CYP2D6 may play an important role in risperidone pharmacokinetics, thereby affecting the drug’s effects and safeties in patients with chronic schizophrenia .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-7-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O3/c1-14-18(23(30)28-13-17(29)3-5-21(28)25-14)8-11-27-9-6-15(7-10-27)22-19-4-2-16(24)12-20(19)31-26-22/h2,4,12,15,17,29H,3,5-11,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABWPQNZPAOAQSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2CC(CCC2=N1)O)CCN3CCC(CC3)C4=NOC5=C4C=CC(=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27FN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50332989 | |
| Record name | 7-Hydroxy Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Hydroxy-risperidone | |
CAS RN |
147663-04-5 | |
| Record name | 7-Hydroxyrisperidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=147663-04-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Hydroxy Risperidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50332989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


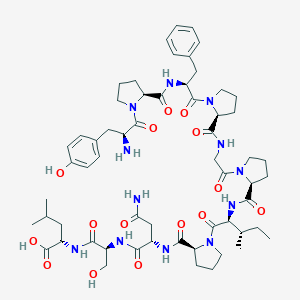

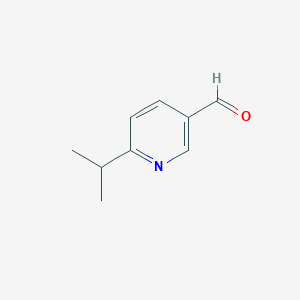

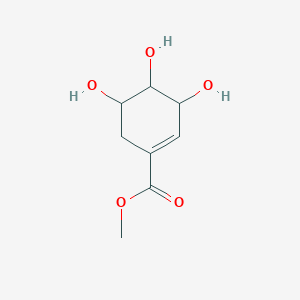
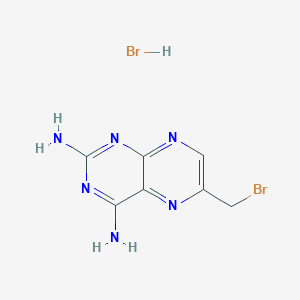
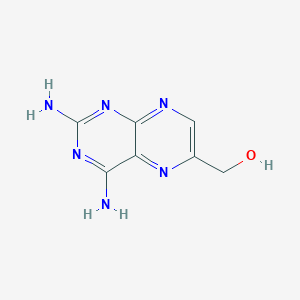


![Methanamine, N-[(6-methyl-2-pyridinyl)methylene]-(9CI)](/img/structure/B18580.png)

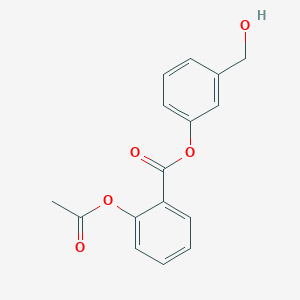
![4-(Tert-butyl-dimethyl-silanyloxy)-6-[2-(8-hydroxy-2,6-dimethyl-1,2,6,7,8,8a-hexahydro naphthalen-1-yl)-ethyl]-tetrahydro-pyran-2-one](/img/structure/B18592.png)